Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-

Übersicht

Beschreibung

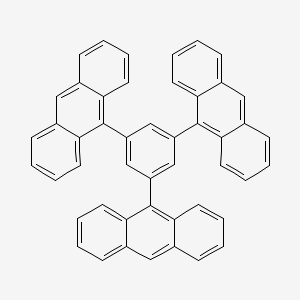

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris-: is a complex organic compound characterized by its unique structure, which includes three anthracene units connected to a central benzene ring. This compound is known for its applications in various fields, including materials science and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves the reaction of anthracene derivatives with a benzene core. One common method includes the bromination of anthracene to form 10-bromoanthracene, followed by a coupling reaction with 1,3,5-tribromobenzene under specific conditions such as the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and halogenated or nitrated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Anthracene derivatives are extensively utilized in several scientific domains:

Chemistry

- Synthesis of Organic Molecules: This compound serves as a building block for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations including oxidation and reduction reactions.

- Reagents and Catalysts: It can act as a reagent in organic synthesis and is involved in catalyzed reactions with palladium catalysts for coupling reactions.

Biology

- Fluorescent Probes: The compound is employed in biological assays as a fluorescent probe due to its luminescent properties, facilitating the study of molecular interactions.

- Drug Delivery Systems: Research indicates potential applications in drug delivery systems where its structural characteristics can enhance the bioavailability of therapeutic agents.

Medicine

- Photodynamic Therapy (PDT): Anthracene derivatives are investigated for their ability to generate reactive oxygen species upon light exposure, leading to targeted destruction of cancer cells through apoptosis and membrane disruption.

Industry

- Organic Light Emitting Diodes (OLEDs): The compound is integral in the production of OLEDs due to its excellent electronic properties. It contributes to the efficiency and stability of light-emitting layers in these devices.

Case Study 1: Photodynamic Therapy

A study demonstrated that Anthracene derivatives can effectively induce apoptosis in cancer cells when exposed to light. The mechanism involves the generation of singlet oxygen species that damage cellular components, leading to cell death.

Case Study 2: OLED Development

Research on OLEDs incorporating Anthracene derivatives showed improved color purity and efficiency in light emission compared to traditional materials. The incorporation of this compound into light-emitting layers resulted in devices with longer lifetimes and better performance metrics.

Wirkmechanismus

The mechanism of action of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells. The pathways involved include the activation of apoptosis and disruption of cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

- 1,3,5-Tri(anthracen-9-yl)benzene

Uniqueness

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other optoelectronic devices .

Biologische Aktivität

Anthracene derivatives, including Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by a complex structure that enhances its interaction with biological targets, leading to various therapeutic potentials.

Chemical Structure and Properties

Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The specific compound incorporates a 1,3,5-benzenetriyl moiety, which modifies its electronic properties and biological interactions. This structural modification is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, anthracene-based compounds have shown selective cytotoxic effects against various cancer cell lines:

- Colon Carcinoma (HCT-116)

- Hepatic Carcinoma (HepG2)

- Breast Carcinoma (MCF-7)

In a study involving synthesized anthracene-9-sulfonyl derivatives, several compounds exhibited significant cytotoxicity against these cancer cell lines while maintaining low toxicity towards normal human skin cells (BJ-1) . The mechanism of action is believed to involve the intercalation of the anthracene moiety with DNA, disrupting cellular functions and promoting apoptosis.

2. Antimicrobial Properties

Anthracene derivatives have also demonstrated antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents . The specific mechanisms often involve disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

Data Table: Summary of Biological Activities

The biological activity of anthracene derivatives is primarily attributed to their ability to interact with cellular components:

- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of replication.

- Reactive Oxygen Species (ROS) Generation : In photodynamic therapy applications, these compounds can generate ROS upon light activation, inducing oxidative stress in targeted cells and leading to cell death.

- Membrane Disruption : Interaction with lipid membranes can compromise cellular integrity, particularly in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of various anthracene derivatives for their anticancer properties. Compounds were screened against multiple cancer cell lines using MTT assays to assess viability. Results indicated that certain derivatives had significantly higher cytotoxic effects compared to others, particularly those modified with specific functional groups such as sulfonates and cyano groups .

Eigenschaften

IUPAC Name |

9-[3,5-di(anthracen-9-yl)phenyl]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPHSOVKZCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729762 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713542-04-2 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.